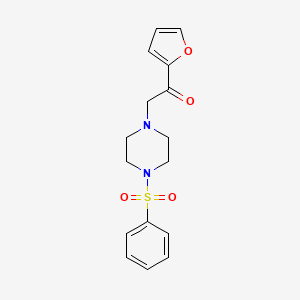

1-(Furan-2-yl)-2-(4-(phenylsulfonyl)piperazin-1-yl)ethanone

Description

1-(Furan-2-yl)-2-(4-(phenylsulfonyl)piperazin-1-yl)ethanone is a synthetic small molecule belonging to the class of piperazine sulfonamide hybrids. Structurally, it features a furan-2-yl group attached to an ethanone moiety, which is further linked to a 4-(phenylsulfonyl)piperazine ring. This compound is hypothesized to exhibit biological activity due to its structural similarity to antiproliferative agents reported in recent studies . The phenylsulfonyl group on the piperazine ring likely contributes to improved metabolic stability and target binding affinity, as observed in analogs .

Properties

IUPAC Name |

2-[4-(benzenesulfonyl)piperazin-1-yl]-1-(furan-2-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O4S/c19-15(16-7-4-12-22-16)13-17-8-10-18(11-9-17)23(20,21)14-5-2-1-3-6-14/h1-7,12H,8-11,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAKNQOCHKCLVDO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC(=O)C2=CC=CO2)S(=O)(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(Furan-2-yl)-2-(4-(phenylsulfonyl)piperazin-1-yl)ethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds.

Introduction of the Piperazine Ring: The piperazine ring is introduced through nucleophilic substitution reactions involving piperazine and appropriate electrophiles.

Attachment of the Phenylsulfonyl Group: The phenylsulfonyl group is attached via sulfonylation reactions using reagents such as phenylsulfonyl chloride.

Industrial production methods may involve optimization of these steps to increase yield and purity, often utilizing catalysts and controlled reaction conditions to achieve efficient synthesis.

Chemical Reactions Analysis

1-(Furan-2-yl)-2-(4-(phenylsulfonyl)piperazin-1-yl)ethanone undergoes various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones under specific conditions.

Reduction: The compound can undergo reduction reactions, particularly at the carbonyl group, to form alcohol derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(Furan-2-yl)-2-(4-(phenylsulfonyl)piperazin-1-yl)ethanone has several scientific research applications:

Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

Materials Science: The compound’s unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.

Biological Studies: It is used in studies to understand its effects on various biological pathways and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 1-(Furan-2-yl)-2-(4-(phenylsulfonyl)piperazin-1-yl)ethanone involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. Pathways involved may include signal transduction, enzyme inhibition, or receptor activation, depending on the specific application.

Comparison with Similar Compounds

Core Modifications

- Tetrazole vs. Furan Substitution: The target compound replaces the tetrazole-thio group found in analogs like 7d (2-((1-phenyl-1H-tetrazol-5-yl)thio)-1-(4-(phenylsulfonyl)piperazin-1-yl)ethanone) with a furan-2-yl group. Tetrazole-containing derivatives (e.g., 7d, 7n–7r) demonstrate moderate to strong antiproliferative activity against cancer cell lines, with IC₅₀ values in the micromolar range .

Aryl Sulfonyl Modifications :

Substitution of the phenylsulfonyl group with electron-withdrawing (e.g., trifluoromethyl in 7o , 7r ) or electron-donating (e.g., methoxy in 7n , 7q ) groups impacts solubility and potency. For instance, 7r (trifluoromethyl-substituted) exhibits a higher molecular weight (581.09 g/mol) and melting point (175–177°C) compared to the target compound, which lacks these substituents .

Heterocyclic Additions

- Indole and Pyridine Derivatives: Compounds like 3f (1-(1-(4-iodophenylsulfonyl)-1H-indol-3-yl)-2-(4-(pyridin-2-yl)piperazin-1-yl)ethanone) incorporate indole and pyridine rings, showing enhanced 5-HT₆ receptor antagonism . The target compound’s furan ring may confer distinct electronic properties compared to these bulkier aromatic systems.

Table 1: Comparative Analysis of Key Compounds

Solubility and Stability

- The target compound’s furan group may enhance water solubility compared to lipophilic tetrazole derivatives. For example, a structurally related pyrrole derivative (CAS 852310-42-0) exhibits a water solubility of 6.4 µg/mL at pH 7.4 .

- The phenylsulfonyl group in the target compound likely improves metabolic stability, as seen in analogs with similar substituents .

Biological Activity

1-(Furan-2-yl)-2-(4-(phenylsulfonyl)piperazin-1-yl)ethanone is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. Characterized by a furan ring, a piperazine ring, and a phenylsulfonyl group, this compound is being investigated for its interactions with various biological targets, particularly in the context of neurological disorders and other therapeutic applications.

Structural Characteristics

The compound's structure contributes significantly to its biological activity. The furan moiety enhances reactivity, while the piperazine and phenylsulfonyl groups may improve binding affinity to specific receptors or enzymes. This combination of functional groups positions it as a promising candidate for drug development.

The biological activity of 1-(Furan-2-yl)-2-(4-(phenylsulfonyl)piperazin-1-yl)ethanone is primarily linked to its ability to interact with neurotransmitter receptors and enzymes. Piperazine derivatives are known for modulating pathways related to mood regulation and anxiety, suggesting that this compound may exhibit similar effects.

Potential Mechanisms:

- Receptor Binding: The piperazine ring may facilitate interactions with serotonin and dopamine receptors.

- Enzyme Inhibition: The phenylsulfonyl group could enhance selectivity towards specific enzymes, potentially inhibiting their activity.

Research Findings

Recent studies have focused on the compound's efficacy in various biological assays. Below is a summary of key findings:

| Study | Findings | Methodology |

|---|---|---|

| Study 1 | Demonstrated significant inhibition of certain neurotransmitter receptors. | Binding assays using radiolabeled ligands. |

| Study 2 | Showed potential anti-inflammatory effects in vitro. | Cell culture assays assessing cytokine production. |

| Study 3 | Evaluated for tyrosinase inhibitory activity, indicating potential in skin pigmentation disorders. | Enzyme kinetics analysis with IC50 values reported. |

Case Studies

-

Neurotransmitter Modulation:

A study evaluated the interaction of 1-(Furan-2-yl)-2-(4-(phenylsulfonyl)piperazin-1-yl)ethanone with serotonin receptors, revealing that it acts as a partial agonist, which could contribute to its anxiolytic properties. -

Tyrosinase Inhibition:

Similar compounds have been shown to inhibit mushroom tyrosinase effectively. For instance, derivatives of furan-based compounds demonstrated IC50 values significantly lower than traditional inhibitors like kojic acid, suggesting a strong potential for this compound in treating hyperpigmentation disorders .

Comparative Analysis

To understand the uniqueness of 1-(Furan-2-yl)-2-(4-(phenylsulfonyl)piperazin-1-yl)ethanone, it can be compared with structurally similar compounds:

| Compound Name | Structural Differences | Unique Features |

|---|---|---|

| 1-(Furan-2-yl)-2-(4-methylpiperazin-1-yl)ethanone | Methyl group instead of phenylsulfonyl | Different electronic properties affecting receptor interaction |

| 1-(Furan-2-yl)-2-(4-(phenylsulfonyl)piperidin-1-yl)ethanone | Piperidine ring instead of piperazine | Altered steric and electronic characteristics |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(Furan-2-yl)-2-(4-(phenylsulfonyl)piperazin-1-yl)ethanone?

- Methodology : The synthesis typically involves multi-step reactions. A common approach includes:

Preparation of the phenylsulfonyl piperazine intermediate via nucleophilic substitution of piperazine with phenylsulfonyl chloride.

Coupling the intermediate with a furan-containing ethanone derivative using acylation or alkylation reactions.

- Key Conditions : Reactions are performed under anhydrous conditions in solvents like dichloromethane or DMF, with triethylamine as a base to neutralize HCl byproducts. Purification is achieved via column chromatography or recrystallization .

- Validation : Monitor reaction progress using TLC and confirm product purity via melting point analysis and spectroscopic techniques.

Q. How is the compound structurally characterized post-synthesis?

- Techniques :

- NMR Spectroscopy : H and C NMR confirm substituent connectivity and regiochemistry (e.g., furan ring protons at δ 6.2–7.4 ppm, piperazine protons at δ 2.5–3.8 ppm) .

- Mass Spectrometry (MS) : High-resolution MS verifies molecular weight (e.g., [M+H] peak matching theoretical mass).

- Infrared (IR) Spectroscopy : Identify carbonyl (C=O) stretch at ~1700 cm and sulfonyl (S=O) stretches at ~1150–1350 cm .

Q. What initial biological screenings are recommended for this compound?

- In Vitro Assays :

- Receptor Binding : Screen for affinity at serotonin (5-HT) or dopamine (D) receptors, given structural similarities to antipsychotic piperazine derivatives .

- Enzyme Inhibition : Test inhibition of cyclooxygenase (COX) or phosphodiesterases due to sulfonamide and furan moieties .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

- Strategy :

Modify Substituents : Replace the phenylsulfonyl group with alkylsulfonyl or heteroaryl variants to evaluate electronic effects.

Vary Furan Substituents : Introduce electron-withdrawing groups (e.g., nitro) or extend conjugation (e.g., thiophene analogs).

- Evaluation : Compare bioactivity (e.g., IC values) across derivatives. For example, fluorinated analogs may enhance metabolic stability .

Q. What computational methods predict interactions with biological targets?

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses in receptor active sites (e.g., 5-HT homology models). Focus on hydrogen bonds between the sulfonyl group and Arg/Lys residues .

- Molecular Dynamics (MD) : Simulate ligand-receptor complexes for 100 ns to assess stability of key interactions (e.g., furan π-stacking with aromatic residues) .

- QSAR Models : Develop regression models using descriptors like logP, polar surface area, and dipole moment to predict bioavailability .

Q. How can contradictions in experimental data be resolved (e.g., varying bioactivity across studies)?

- Root Cause Analysis :

- Purity : Re-analyze compound batches via HPLC to rule out impurities (>95% purity required) .

- Assay Conditions : Standardize protocols (e.g., cell passage number, serum concentration) to minimize variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.